1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione

Fragment-Based Drug Discovery Rule of Three Molecular Weight

Fragment-based screening often stalls when generic N-phenylsuccinimide fragments fail to engage hydrophobic binding pockets. This 2,6-disubstituted N-arylsuccinimide fragment (CAS 883031-45-6) directly resolves this limitation: • CNS-optimized: XLogP3 2.4, TPSA 37.4 Ų, 0 H-bond donors - meets CNS drug property guidelines for BBB penetration • Enhanced binding: 42 Da additional hydrophobic mass & 2,6-disubstituted phenyl ring provide conformational restriction vs. generic N-phenylsuccinimide (MW 189 Da) • Defined growth vectors: 3 methyl/ethyl substituents on the phenyl and succinimide rings enable unambiguous SAR expansion from 2 rotatable bonds ≥95% purity. White solid. Ships at ambient temperature.

Molecular Formula C14H17NO2
Molecular Weight 231.295
CAS No. 883031-45-6
Cat. No. B2706553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione
CAS883031-45-6
Molecular FormulaC14H17NO2
Molecular Weight231.295
Structural Identifiers
SMILESCCC1=CC=CC(=C1N2C(=O)CC(C2=O)C)C
InChIInChI=1S/C14H17NO2/c1-4-11-7-5-6-9(2)13(11)15-12(16)8-10(3)14(15)17/h5-7,10H,4,8H2,1-3H3
InChIKeyMDZRTCBOQLDHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione Fragment Overview


1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione (CAS 883031-45-6), synonymously N-(6-ethyl-o-tolyl)-2-methylsuccinimide, is an N-aryl-substituted succinimide (pyrrolidine-2,5-dione) derivative with a molecular weight of 231.29 g/mol and molecular formula C14H17NO2 [1]. It is supplied as a fragment molecule within the Maybridge fragment library, a widely used collection of over 30,000 chemical fragments designed to accelerate structure-based lead identification in drug discovery . Its structural features include a 2,6-disubstituted N-phenyl ring (ethyl and methyl groups) and a 3-methyl substituent on the pyrrolidine-2,5-dione core, which collectively confer distinct physicochemical and pharmacophoric properties relative to other N-arylsuccinimide fragments [1].

Library Maybridge fragment collection; 30K+ fragments for lead ID
Screening Context Fragment-based drug discovery; ortho,ortho’-disubstituted N-aryl scaffold
Key Differentiation 2-ethyl-6-methylphenyl group provides unique steric and lipophilic profile vs unsubstituted succinimides

Why This Succinimide Fragment Is Not Easily Substituted


Although many N-arylsuccinimide fragments share a common pyrrolidine-2,5-dione core, subtle variations in N-aryl substitution patterns and ring substituents produce marked differences in physicochemical descriptors, ligand efficiency, and binding mode compatibility within protein active sites [1]. For fragment-based screening, even a single methyl or ethyl group positional shift can alter logP, topological polar surface area (TPSA), hydrogen bond acceptor/donor counts, and metabolic stability, directly impacting hit rates against specific targets [2]. Therefore, generic substitution of one N-arylsuccinimide fragment for another risks losing target engagement, SAR interpretability, and downstream lead optimization progress. The quantitative evidence below demonstrates precisely where 1-(2-ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione diverges from its closest structural analogs.

Substitution pattern Even a single methyl or ethyl positional shift on the N-aryl ring may significantly alter logP, TPSA, and binding-mode compatibility.
H-bond profile mismatch Replacing with a donor-bearing succinimide (e.g., 4-hydroxy or 4-amino) may increase non-specific binding and reduce ligand efficiency.
Conformational restriction Para-substituted analogs lack ortho,ortho’-disubstitution steric shielding, potentially altering metabolic stability and binding pose.

Differentiation Evidence for 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione


Fragment Rule of Three: Molecular Weight vs. Anticonvulsant Succinimides

1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione possesses a molecular weight of 231.29 Da, placing it within the optimal 'Rule of Three' fragment space (MW ≤ 300 Da) for efficient fragment-based screening [1]. In contrast, clinically established N-arylsuccinimide anticonvulsants such as ethosuximide (MW: 141.17 Da), methosuximide (MW: 203.24 Da), and phensuximide (MW: 189.21 Da) occupy lower molecular weight space but lack the extended N-aryl substitution that provides additional hydrophobic contacts and π-stacking potential with protein targets [2]. The target compound's higher MW, driven by the 2-ethyl-6-methylphenyl substituent, offers a differentiated balance between fragment size and pharmacophoric complexity for targets requiring occupancy of deeper hydrophobic pockets [1][2].

Fragment Rule of Three
Class-level
Target: 231.29 Da vs Anticonvulsant succinimides: 141–203 Da
Reported MW fits fragment rule of three; N-aryl substitution provides additional hydrophobic contacts.
Class-level inference; individual target binding requires experimental validation.
Fragment-Based Drug Discovery Rule of Three Molecular Weight

TPSA and Rotatable Bonds: Comparison with N-Phenylsuccinimide

The target compound exhibits a topological polar surface area (TPSA) of 37.4 Ų [1], which is identical to that of the unsubstituted N-phenylsuccinimide (TPSA: 37.4 Ų) due to the same core heterocycle [2]. However, the target compound has only 2 rotatable bonds (ethyl group and N-aryl torsion) compared to 1 rotatable bond for N-phenylsuccinimide [1][2]. This additional rotatable bond, contributed by the 2-ethyl substituent, modestly increases conformational flexibility while preserving the same hydrogen bond acceptor count (2) and donor count (0). The TPSA value of 37.4 Ų remains well below the 60 Ų threshold for good blood-brain barrier penetration, suggesting potential CNS target suitability when elaborated [3].

TPSA and Rotatable Bonds
Reported
TPSA 37.4 Ų; Rot. Bonds 2 vs N-Phenylsuccinimide: TPSA 37.4 Ų; Rot. Bonds 1
Identical TPSA with additional rotatable bond may support conformational sampling in co-crystallization.
Computed properties; actual binding conformations need experimental co-structure determination.
Physicochemical Properties Permeability TPSA

LogP Positioning Relative to N-Alkylsuccinimide Fragments

The computed XLogP3 partition coefficient of 1-(2-ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione is 2.4 [1], placing it in the mid-lipophilicity range for fragment molecules (optimal fragment logP: 1-3). By comparison, N-methylsuccinimide (logP ~0.2) is substantially more polar, while N-(4-chlorophenyl)succinimide (logP ~3.2) exceeds typical fragment logP guidelines . The 2.4 logP of the target compound, achieved through balanced 2-ethyl and 6-methyl substitution on the N-phenyl ring, provides sufficient hydrophobic driving force for protein binding while mitigating the risk of non-specific binding and aggregation that plagues higher-logP fragments [2].

LogP Positioning
Reported
XLogP3 2.4 vs N-Methylsuccinimide ~0.2; N-(4-Chlorophenyl)succinimide ~3.2
Mid-lipophilicity may suit mixed hydrophobic/hydrophilic sites; avoids high-logP aggregation risk.
Computed logP; confirm experimentally for target-specific binding.
Lipophilicity LogP Fragment Library Design

Hydrogen Bond Profile: Donor-Free vs. Donor-Bearing Succinimides

1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione possesses exactly 2 hydrogen bond acceptors (both carbonyl oxygens of the succinimide ring) and 0 hydrogen bond donors [1]. This contrasts with N-(4-hydroxyphenyl)succinimide, which contains 1 H-bond donor (phenolic OH) and 3 H-bond acceptors, or N-(4-aminophenyl)succinimide, which contains 2 donors and 3 acceptors [2]. The absence of H-bond donors in the target compound reduces the risk of strong, non-specific hydrogen bonding to protein backbone carbonyls, favoring more selective binding modes. Additionally, the compound's H-bond acceptor count of exactly 2 aligns with fragment-level ligand efficiency optimization, where each polar atom must contribute meaningfully to binding enthalpy [3].

Hydrogen Bond Profile
Reported
Donors 0; Acceptors 2 vs 4-Hydroxy analog: Donors 1, Acceptors 3; 4-Amino: Donors 2, Acceptors 3
Donor-free profile may reduce promiscuous binding and improve ligand efficiency.
Fragment-level advantage; validate against specific protein targets.
Hydrogen Bonding Fragment Efficiency Ligand Efficiency

Steric Effects of 2,6-Disubstitution vs. 4-Substituted Analogs

The 2-ethyl-6-methyl substitution pattern on the N-phenyl ring of the target compound introduces significant steric hindrance around the N-aryl bond, restricting free rotation and biasing the conformational ensemble toward specific dihedral angles between the succinimide and phenyl planes [1]. This contrasts with N-(4-methylphenyl)succinimide or N-(4-ethylphenyl)succinimide, where para-substitution allows unrestricted N-aryl rotation and presents a symmetric electron density distribution [2]. The ortho,ortho'-disubstitution pattern of the target compound is known from class-level SAR to enhance metabolic stability by shielding the succinimide ring from oxidative metabolism, a property not conferred by para-substituted analogs [3].

Steric & Conformational Effects
Class-level
2,6-Disubstituted (ortho,ortho’) vs 4-Substituted (para) analogs
Ortho-substitution restricts rotation; may confer metabolic shielding and unique 3D conformations.
Class-level SAR; specific metabolic stability requires internal profiling.
Ortho-Substitution Steric Effects Conformational Restriction

Application Scenarios for 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione


Kinase and Hydrophobic Pocket Fragment Screening

With a molecular weight of 231.29 Da and XLogP3 of 2.4, this compound is optimally sized and lipophilic to probe ATP-binding pockets or allosteric hydrophobic clefts in kinases and nuclear receptors [1]. Its 2,6-disubstituted N-phenyl ring provides conformational restriction that may enhance binding pose predictability in soaking experiments, while the absence of H-bond donors minimizes non-specific interactions. Procurement of this specific fragment over generic N-phenylsuccinimide (MW 189 Da, logP ~2.0) is justified by the additional 42 Da of hydrophobic mass, which may convert a non-hit into a detectable binder for targets requiring larger fragment starting points [2].

CNS Fragment Libraries with BBB Penetration Potential

The TPSA of 37.4 Ų is well below the 60-70 Ų threshold associated with good CNS penetration, and the compound's 2 H-bond acceptors and 0 donors align with CNS drug property guidelines [1]. When assembling or procuring a CNS-focused fragment library, this compound offers a differentiated profile relative to more polar succinimide fragments (e.g., N-(hydroxyphenyl)succinimides) that may carry excessive H-bond donor/acceptor counts detrimental to BBB passage. The balanced logP of 2.4 further supports passive diffusion across lipid membranes, making it a suitable starting point for neuroscience target campaigns [2].

Metabolic Stability via Ortho-Disubstitution

The 2-ethyl-6-methyl substitution pattern on the N-phenyl ring provides steric shielding of the succinimide core, which class-level evidence suggests may reduce first-pass metabolism by cytochrome P450 enzymes compared to unsubstituted or para-substituted N-phenylsuccinimides [1]. For drug discovery programs where metabolic stability of the initial fragment hit is a selection criterion—such as in phenotypic screening with immediate cell-based follow-up—this compound warrants prioritization over fragments lacking ortho-substitution. However, direct experimental metabolic stability data (e.g., human liver microsome t½) for this specific compound have not been identified in the public domain, necessitating internal profiling upon procurement [2].

Fragment Elaboration with Defined Growth Vectors

The compound's 2 rotatable bonds, combined with the 2,6-disubstituted N-aryl ring, provide well-defined exit vectors for fragment growth. The ethyl group at the 2-position and the methyl group at the 6-position of the phenyl ring can serve as synthetic handles for further functionalization, while the 3-methyl group on the succinimide ring offers an additional vector for elaboration. This structural pre-organization distinguishes it from N-phenylsuccinimide (1 rotatable bond, no ortho-substituents), which offers fewer defined growth trajectories and may yield ambiguous SAR upon initial hit expansion [1].

Application
Selection Property
Validation Focus
Hydrophobic pocket fragment screening
Fragment size and lipophilicity profile
Binding assay hit rate; soaking co-structure
CNS-focused fragment library design
Low TPSA; donor-free H-bond profile
BBB permeability assessment; CNS MPO score
Metabolic stability-focused selection
Ortho-disubstitution pattern
Microsomal stability profiling (class-level evidence)
Fragment elaboration with defined vectors
Rotatable bond count; substitution vectors
Synthetic tractability; SAR expansion
Quote Request

Request a Quote for 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.